1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Description
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a triazole ring substituted with a methyl group and a tributylstannyl group
Properties
IUPAC Name |
tributyl-(3-methyltriazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-2-4-5-6;/h3*1,3-4H2,2H3;2H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBHPVSSFQHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626905 | |
| Record name | 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170681-98-8 | |
| Record name | 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Stannylation of 1-Methyl-1H-1,2,3-triazole
The most established method for preparing 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole involves the reaction of 1-methyl-1H-1,2,3-triazole with tributyltin chloride. This is generally conducted in the presence of a base and an appropriate solvent to facilitate the substitution at the C5 position of the triazole ring.
- Starting materials: 1-methyl-1H-1,2,3-triazole and tributyltin chloride
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Reflux conditions, typically several hours to ensure complete conversion
This base-mediated nucleophilic substitution enables the formation of the C–Sn bond at the 5-position of the triazole ring, yielding this compound with good efficiency.
| Parameter | Details |
|---|---|
| Starting material | 1-Methyl-1H-1,2,3-triazole |
| Stannylating agent | Tributyltin chloride |
| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) |
| Solvent | THF or DMF |
| Temperature | Reflux for several hours |
| Product | This compound |
Synthetic Context and Mechanistic Insights
The preparation of this compound is part of a broader class of triazole functionalization reactions. The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method that offers regioselective construction of 1,2,3-triazoles under mild conditions.
Once the 1-methyl-1,2,3-triazole is obtained, the selective stannylation at the C5 position is achieved by exploiting the nucleophilicity of the triazole ring under basic conditions, allowing the introduction of the tributylstannyl group. The base deprotonates the triazole at C5, generating a nucleophilic site that attacks the electrophilic tributyltin chloride.
Comparative Analysis of Bases and Solvents
The choice of base and solvent significantly impacts the reaction yield and purity:
| Base | Solvent | Effectiveness | Notes |
|---|---|---|---|
| Sodium hydride (NaH) | THF | High conversion, cleaner product | Strong base, efficient deprotonation |
| Potassium carbonate | DMF | Moderate conversion | Milder base, may require longer time |
THF is preferred for its ability to solubilize both organic and organometallic reagents, while DMF offers high polarity but may complicate purification due to its high boiling point.
Research Findings and Optimization
- Refluxing the mixture for several hours ensures complete conversion, with reaction times typically ranging from 4 to 12 hours depending on the scale and reagent purity.
- The reaction is sensitive to moisture; thus, anhydrous conditions are recommended to prevent hydrolysis of tributyltin chloride.
- Post-reaction purification often involves extraction and chromatographic techniques to isolate the pure stannylated triazole.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 1-Methyl-1H-1,2,3-triazole | Starting material | Triazole substrate |
| 2 | Tributyltin chloride + Base (NaH/K2CO3) | Stannylation agent and base | Activation and substitution at C5 |
| 3 | Solvent (THF or DMF), reflux | Reaction medium and temperature | Facilitates reaction kinetics |
| 4 | Workup and purification | Isolation of product | Pure this compound |
Chemical Reactions Analysis
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles. Common reagents for these reactions include halogens and halogenated compounds.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille coupling, where the tributylstannyl group reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound is primarily utilized as a building block in organic synthesis. The tributylstannyl group can be easily transformed into other functional groups through substitution reactions. This property makes it an essential intermediate in the synthesis of more complex organic molecules.
Reactions Involving 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole:
- Substitution Reactions: The tributylstannyl group can be replaced by various electrophiles, facilitating the formation of new compounds.
- Cross-Coupling Reactions: It is particularly effective in Stille coupling reactions, where the stannyl group reacts with organohalides in the presence of palladium catalysts to form new carbon-carbon bonds.
Materials Science
Development of New Materials
Recent studies have explored the potential of this compound in materials science. Its unique chemical properties allow for its use in creating novel materials such as polymers and nanomaterials.
Case Study: Polymer Synthesis
In one study, researchers synthesized a series of donor-acceptor type copolymers using this compound as a precursor. These polymers exhibited promising properties for application in organic solar cells due to their ability to facilitate charge transport and improve energy conversion efficiency .
Medicinal Chemistry
Synthesis of Bioactive Compounds
The compound has garnered attention in medicinal chemistry as a precursor for synthesizing biologically active compounds. Its structural characteristics allow for modifications that can lead to new pharmaceuticals and agrochemicals.
Biological Activity
Triazoles and their derivatives have been reported to possess a wide range of biological properties, including:
Case Study: Development of Anticancer Agents
Research has demonstrated that derivatives of triazoles exhibit potent inhibition against various cancer cell lines. For instance, modifications to the triazole scaffold led to compounds that selectively inhibit c-Met kinases, which are involved in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole largely depends on the specific reactions it undergoes. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through the transfer of the stannyl group to an electrophilic partner.
Comparison with Similar Compounds
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole can be compared to other organotin compounds, such as:
1-Methyl-5-(tributylstannyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a triazole ring.
1-Methyl-5-(tributylstannyl)-1H-imidazole: Contains an imidazole ring, offering different reactivity and applications.
1-Methyl-5-(tributylstannyl)-1H-tetrazole: Features a tetrazole ring, which can exhibit distinct chemical behavior compared to the triazole ring.
Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and materials science.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole?
The synthesis typically involves two key steps:
- Triazole Core Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is widely used. For example, CuI and Hünig’s base in acetonitrile at 60–80°C yield regioselective 1,4-disubstituted triazoles with 85–94% efficiency .
- Stannylation : Tributylstannyl groups are introduced via Stille coupling. Halogenated triazole precursors react with tributyltin reagents (e.g., Bu₃SnSnBu₃) under Pd(PPh₃)₄ catalysis in anhydrous THF or DMF. Reaction monitoring via TLC and purification by column chromatography are critical .
Q. Which spectroscopic and analytical techniques validate the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Distinct triazole proton signals (δ 7.99–8.13) and methyl/stannyl group integrations .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 439.154 for C₁₇H₃₁F₃N₂Sn) .
- FT-IR : Absence of azide (~2100 cm⁻¹) or alkyne (~3300 cm⁻¹) stretches confirms cycloaddition completion .
- X-ray Crystallography : Resolves Sn–C bond geometry and crystal packing, though requires high-quality single crystals .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Acts as a precursor for antimicrobial and antiviral triazole derivatives. The stannyl group enables late-stage functionalization via cross-coupling to attach bioactive fragments .
- Material Science : Used in polymer functionalization and metal-organic frameworks (MOFs) due to its stable triazole core .
Advanced Research Questions
Q. How does the tributylstannyl group influence reactivity in cross-coupling reactions?
- Mechanistic Role : The Sn–C bond undergoes transmetallation with Pd catalysts (e.g., Pd⁰ → PdII–Sn intermediates), enabling C–C bond formation with aryl/vinyl halides.
- Challenges : Competing homocoupling or protodestannylation requires strict anhydrous conditions and optimized Pd:ligand ratios (e.g., 1:4 Pd:AsPh₃).
- Case Study : Coupling with 4-iodotoluene in DMF at 100°C achieves 78% yield, confirmed by GC-MS .
Q. What computational strategies predict stability and regioselectivity during functionalization?
- DFT Calculations : B3LYP/6-31G* models predict HOMO-LUMO gaps (e.g., 5.2 eV) and electron density maps, identifying position 4 as electrophilic due to lower electron density .
- MD Simulations : Assess thermal stability by modeling Sn–C bond dissociation under varying temperatures. Results align with experimental TGA data (decomposition onset at ~180°C) .
Q. How are regioselectivity issues addressed in electrophilic substitutions?
- Directing Groups : The methyl group at position 1 sterically blocks substitution at position 5, favoring position 4.
- Halogenation Example : Reaction with N-bromosuccinimide (NBS) in CCl₄ at 0°C yields 4-bromo derivative (92% regioselectivity), verified by NOESY .
Methodological Considerations
- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive stannylation steps.
- Data Validation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs) to confirm assignments .
- Safety Protocols : Tributyltin compounds are toxic; use fume hoods and personal protective equipment (PPE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
